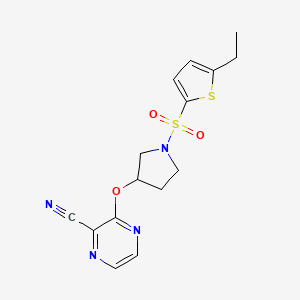

![molecular formula C18H17N5O4S B2526342 4-[[2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide CAS No. 899988-17-1](/img/structure/B2526342.png)

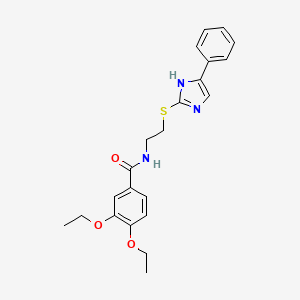

4-[[2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

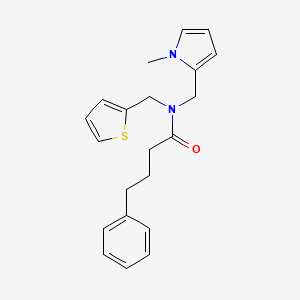

The synthesis of related compounds involves molecular hybridization approaches, as seen in the design of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety . This method is a strategic way to combine pharmacophores from different bioactive compounds to create new molecules with potential therapeutic effects. Although the exact synthesis of the compound is not detailed, similar strategies could be employed to synthesize such complex molecules.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can exhibit polymorphism, as demonstrated by the two polymorphs of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one . These polymorphs differ in their hydrogen bonding patterns and the way they are linked into chains and sheets, which can significantly affect the physical properties and biological activity of the compounds. Understanding the molecular structure is crucial for predicting the behavior of the compound in biological systems.

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can lead to various products depending on the reaction conditions and the functional groups present. For instance, benzylation and nitrosation reactions have been used to produce different derivatives of pyrimidine . These reactions can introduce new functional groups, such as nitroso or benzyl groups, which can alter the chemical and biological properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the presence of hydrogen bonds can affect the solubility and melting point . Additionally, computational ADME studies can predict the physicochemical, pharmacokinetic, and drug-likeness properties, including oral bioavailability, which are essential for drug development . These properties are critical for determining the potential of a compound as a therapeutic agent.

Aplicaciones Científicas De Investigación

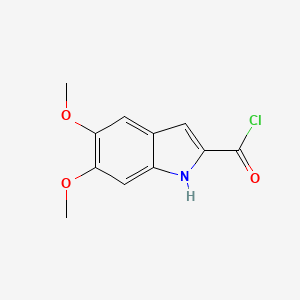

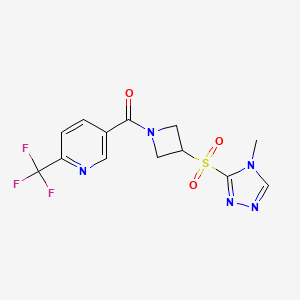

Heterocyclic Chemistry and Biological Activity

Research in heterocyclic chemistry, particularly involving pyrido[2,3-d]pyrimidine derivatives, shows significant interest due to their diverse biological activities and potential applications in medicinal chemistry. For instance, studies on pyranopyrimidine scaffolds have revealed their applicability in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023). This suggests that research into specific pyrido[2,3-d]pyrimidin-5-yl derivatives could uncover new therapeutic agents or functional materials.

Synthesis and Application of Complex Compounds

The synthesis and application of complex compounds featuring pyrido[2,3-d]pyrimidine cores have been a topic of interest. For example, the review by Boča, Jameson, & Linert (2011) discusses the variability in the chemistry and properties of related compounds, summarizing preparation procedures, properties, and applications of these compounds in various domains, including their biological and electrochemical activity (Boča, Jameson, & Linert, 2011). This highlights the potential for discovering new scientific applications of "4-[[2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide" in various fields.

Antituberculosis Activity

Research on organotin(IV) complexes, including those derived from carboxylic acids and pyrido[2,3-d]pyrimidine derivatives, has shown promising antituberculosis activity. Iqbal, Ali, & Shahzadi (2015) reviewed the antituberculosis activity of such complexes, revealing that their structural diversity significantly influences their biological activity (Iqbal, Ali, & Shahzadi, 2015). This suggests that detailed research into the specific compound could reveal novel antituberculosis agents.

Environmental Impact and Degradation Studies

The environmental impact and degradation pathways of heterocyclic compounds, including those structurally related to pyrido[2,3-d]pyrimidine, are crucial for understanding their lifecycle and mitigating potential environmental hazards. For example, studies on the degradation of acetaminophen, a compound with different core but relevant in the context of environmental persistence of heterocyclic compounds, have provided insights into its environmental fate, degradation pathways, and by-products (Qutob, Hussein, Alamry, & Rafatullah, 2022). Research into "4-[[2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide" could similarly benefit from an environmental perspective, assessing its stability, degradation, and potential impact on ecosystems.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Direcciones Futuras

Pyridodipyrimidines have established considerable interest due to their uses in numerous fields . They have shown potential in various biological performances, including cytotoxic, antioxidant, and antimicrobial activities . The future directions of these compounds involve further exploration of their synthetic approaches and biological aspects .

Propiedades

IUPAC Name |

4-[[2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4S/c1-22-16-14(17(26)23(2)18(22)27)12(7-8-20-16)28-9-13(24)21-11-5-3-10(4-6-11)15(19)25/h3-8H,9H2,1-2H3,(H2,19,25)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWZKRRENLDRFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2526261.png)

![N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2526264.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2526266.png)

![Methyl 2'-amino-7'-methyl-6'-(3-morpholin-4-ylpropyl)-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2526273.png)

![5-chloro-N-[2-methyl-4-(morpholin-4-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2526277.png)